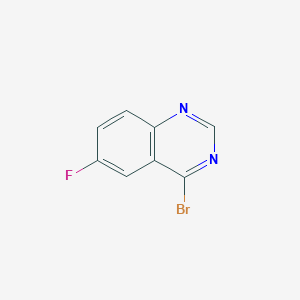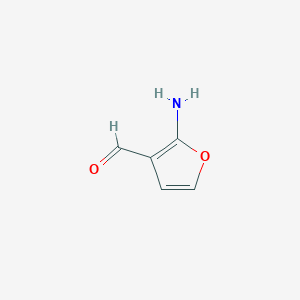
2-Aminofuran-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminofuran-3-carbaldehyde is an organic compound with the molecular formula C5H5NO2. It is a derivative of furan, a heterocyclic aromatic compound, and contains both an amino group and an aldehyde group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Aminofuran-3-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of furan-3-carboxaldehyde with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Aminofuran-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions involving the amino group.
Major Products Formed:
Oxidation: 2-Aminofuran-3-carboxylic acid.
Reduction: 2-Aminofuran-3-methanol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-Aminofuran-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-aminofuran-3-carbaldehyde involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the aldehyde group can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
2-Aminofuran-3-carbaldehyde can be compared with other similar compounds such as:
2-Aminobenzaldehyde: Similar structure but with a benzene ring instead of a furan ring.
3-Aminofuran-2-carbaldehyde: Similar structure but with the amino and aldehyde groups in different positions.
2-Furancarboxaldehyde: Lacks the amino group, making it less reactive in certain types of reactions.
Uniqueness: The presence of both an amino group and an aldehyde group in this compound makes it a versatile intermediate in organic synthesis, capable of undergoing a wide range of chemical reactions. This dual functionality is not commonly found in many other compounds, highlighting its uniqueness and utility in various applications.
Properties
Molecular Formula |
C5H5NO2 |
|---|---|
Molecular Weight |
111.10 g/mol |
IUPAC Name |
2-aminofuran-3-carbaldehyde |
InChI |
InChI=1S/C5H5NO2/c6-5-4(3-7)1-2-8-5/h1-3H,6H2 |
InChI Key |
JFJYETRLMKOFME-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1C=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


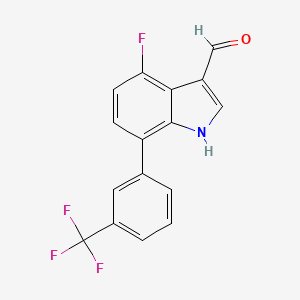
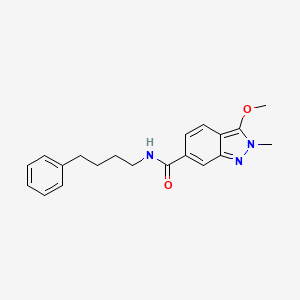
![5,6-Dimethyl-1-(pyrazin-2-yl)-1H-benzo[d]imidazole](/img/structure/B13109749.png)
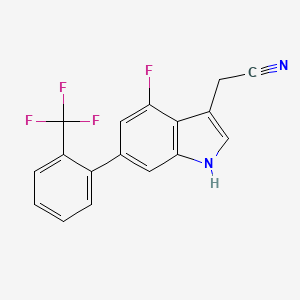
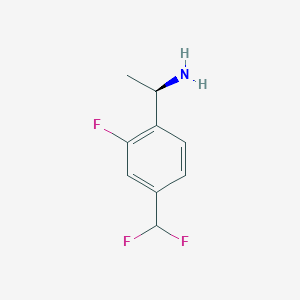
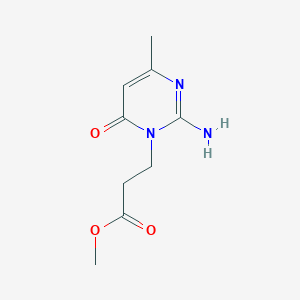


![2-((4-(Benzo[d]thiazol-5-ylamino)-6-(tert-butylsulfonyl)quinazolin-7-yl)oxy)ethyl dihydrogen phosphate hydrochloride](/img/structure/B13109775.png)
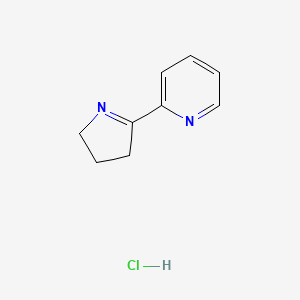
![1-[4-(Hydroxymethyl)-2,5-dihydrothiophen-2-yl]pyrimidine-2,4-dione](/img/structure/B13109791.png)
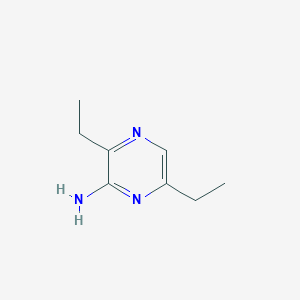
![7H-Benzo[de]pyrazolo[5,1-a]isoquinoline-11-carboxylic acid, 9,10-dihydro-3-(4-morpholinyl)-7,10-dioxo-, ethyl ester](/img/structure/B13109824.png)
